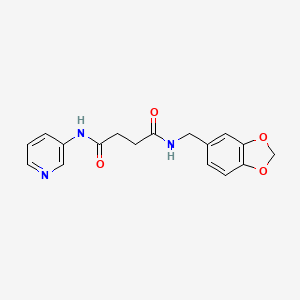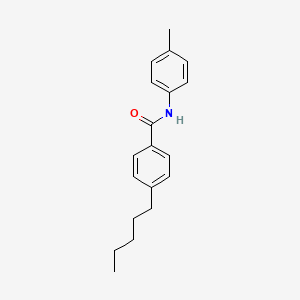![molecular formula C13H9FN2O4 B12453543 4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a benzene ring with hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-nitroaniline and 3,5-dihydroxybenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps for purification and quality control.
化学反応の分析
Types of Reactions
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-[(E)-[(2-fluoro-5-aminophenyl)imino]methyl]benzene-1,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[(E)-[(2-chloro-5-nitrophenyl)imino]methyl]benzene-1,3-diol
- 4-[(E)-[(2-bromo-5-nitrophenyl)imino]methyl]benzene-1,3-diol
- 4-[(E)-[(2-iodo-5-nitrophenyl)imino]methyl]benzene-1,3-diol
Uniqueness
4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and iodo analogs.
特性
分子式 |
C13H9FN2O4 |
|---|---|
分子量 |
276.22 g/mol |
IUPAC名 |
4-[(2-fluoro-5-nitrophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H9FN2O4/c14-11-4-2-9(16(19)20)5-12(11)15-7-8-1-3-10(17)6-13(8)18/h1-7,17-18H |
InChIキー |
PZEMTBCLMOJVPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=C(C=C(C=C2)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12453460.png)
![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)
![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)


![N-[4-(4-Benzoyl-1-piperazinyl)phenyl]-3-(4-chlorophenyl)-2-propenamide](/img/structure/B12453495.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)


![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide](/img/structure/B12453534.png)
![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)
